Synthetic Accessibility Advantage: 5-Cyclopropyl-1H-indole vs. 5-Bromo-1H-indole in Cross-Coupling
5-Cyclopropyl-1H-indole (CAS 893739-92-9) offers direct entry to cyclopropyl-containing molecular architectures without requiring a Suzuki or Negishi coupling step, unlike the widely used 5-bromo-1H-indole (CAS 10075-50-0) which necessitates a subsequent cyclopropylmetal coupling reaction . This distinction is operationally significant: 5-cyclopropyl-1H-indole is a fully assembled building block with the cyclopropyl group pre-installed at the 5-position, whereas 5-bromo-1H-indole serves as a halogenated intermediate requiring additional synthetic manipulation .
| Evidence Dimension | Number of synthetic steps to achieve 5-cyclopropylindole scaffold |
|---|---|
| Target Compound Data | 1 step (direct procurement of pre-functionalized building block) |
| Comparator Or Baseline | 5-bromo-1H-indole: 2-3 steps (bromination of indole plus Suzuki/Stille/Negishi cross-coupling with cyclopropylmetal reagent) |
| Quantified Difference | Reduction of 1-2 synthetic steps; elimination of transition metal catalyst and specialized coupling reagents |
| Conditions | Comparative retrosynthetic analysis based on standard indole functionalization strategies |
Why This Matters
For synthetic chemists constructing cyclopropylindole libraries, selecting the pre-functionalized 5-cyclopropyl-1H-indole reduces step count and eliminates palladium-catalyzed coupling optimization, accelerating hit-to-lead timelines.
